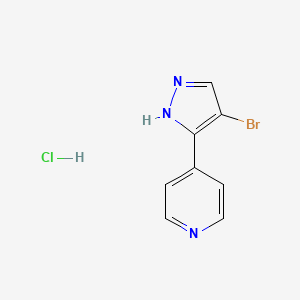

4-(4-Bromo-1H-pyrazol-3-YL)pyridine hydrochloride

Vue d'ensemble

Description

4-(4-Bromo-1H-pyrazol-3-yl)pyridine hydrochloride is a chemical compound with the molecular formula C8H7BrClN3. It is a white to yellow solid that is used in various scientific research applications. The compound is known for its unique structure, which includes a brominated pyrazole ring attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine hydrochloride typically involves the bromination of pyrazole followed by coupling with pyridine. One common method involves the reaction of 4-bromo-1H-pyrazole with 4-chloropyridine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Bromo-1H-pyrazol-3-yl)pyridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or DMSO.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, with conditions involving bases like potassium carbonate and solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate:

4-(4-Bromo-1H-pyrazol-3-YL)pyridine hydrochloride is increasingly recognized as a key intermediate in the synthesis of novel pharmaceuticals. Its structural properties make it particularly suitable for developing drugs aimed at treating neurological disorders and cancers. Research has highlighted its potential as an inhibitor for specific enzymes and receptors involved in cancer pathways, suggesting that it could lead to the development of effective therapeutic agents .

Case Study:

A study investigated the compound's efficacy in inhibiting certain kinases associated with cancer proliferation. The findings indicated that derivatives of this compound exhibited promising anti-cancer activity, warranting further exploration into its medicinal properties .

Agricultural Chemistry

Use in Agrochemicals:

In agricultural chemistry, this compound is employed in formulating agrochemicals that enhance crop protection against pests and diseases. Its ability to improve the efficacy of existing pesticides makes it a valuable component in sustainable agricultural practices .

Data Table: Agrochemical Applications

| Application Area | Description |

|---|---|

| Pesticide Efficacy | Enhances the effectiveness of crop protection products |

| Disease Resistance | Improves plant resistance to various pathogens |

Material Science

Development of Advanced Materials:

The compound is also being explored for its potential in material science, particularly in creating advanced materials such as polymers and coatings. Its chemical interactions can enhance the durability and performance of these materials, making them suitable for various industrial applications .

Case Study:

Research has demonstrated that incorporating this compound into polymer matrices leads to improved mechanical properties and thermal stability, indicating its utility in high-performance materials.

Biochemical Research

Studying Enzyme Interactions:

In biochemical research, this compound plays a crucial role in studying enzyme interactions and biological pathways. It aids researchers in understanding disease mechanisms and identifying potential therapeutic targets by acting as a probe for specific biological systems .

Data Table: Biochemical Applications

| Application Area | Description |

|---|---|

| Enzyme Inhibition | Investigates interactions with specific enzymes |

| Pathway Analysis | Aids in understanding complex biological pathways |

Analytical Chemistry

Development of Analytical Techniques:

this compound is employed in analytical chemistry for developing techniques such as chromatography. Its ability to facilitate the precise detection and quantification of substances in complex mixtures makes it invaluable for quality control and research purposes .

Case Study:

A recent study utilized this compound in high-performance liquid chromatography (HPLC) to separate and analyze pharmaceutical compounds, demonstrating its effectiveness as an analytical standard .

Mécanisme D'action

The mechanism of action of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The brominated pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. This interaction is often studied using molecular docking and simulation techniques to understand the binding affinity and specificity of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-1H-pyrazole: A precursor in the synthesis of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine hydrochloride, used in similar applications.

4-(4-Bromo-1H-pyrazol-1-yl)pyridine: Another brominated pyrazole derivative with similar chemical properties.

Uniqueness

This compound is unique due to its specific structure, which allows for versatile chemical modifications and applications in various fields. Its ability to undergo multiple types of reactions and its role as an intermediate in complex syntheses make it a valuable compound in research and industry .

Activité Biologique

4-(4-Bromo-1H-pyrazol-3-YL)pyridine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. The compound features a unique structural arrangement that includes a pyridine ring substituted with a 4-bromo-1H-pyrazol-3-yl group, which contributes to its interaction with various biological targets.

- Molecular Formula : C₈H₆BrN₃·HCl

- Molecular Weight : 260.52 g/mol

- Solubility : Enhanced solubility due to hydrochloride salt formation

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The brominated pyrazole moiety can bind to active sites on enzymes, leading to inhibition of their activity. Molecular docking studies have been employed to elucidate the binding affinity and specificity of this compound towards various biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on certain enzymes, particularly those involved in cancer pathways. For instance, it has been studied for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. Notably, compounds with similar structures have demonstrated IC50 values as low as 0.36 µM against CDK2 .

Anticancer Potential

The compound's structural features suggest its utility as an anticancer agent. Pyrazoles and pyridines are known to exhibit a wide range of biological activities, including anti-cancer properties. Research is ongoing to determine whether this compound can be developed into a therapeutic agent for cancer treatment .

Neurological Applications

There is emerging evidence that this compound may serve as a positive allosteric modulator for muscarinic acetylcholine receptors, particularly the M4 subtype, which is implicated in neurological disorders such as Alzheimer's disease. Allosteric modulation offers a strategy to enhance receptor activity without the side effects associated with direct agonists .

Study on Enzyme Inhibition

A study conducted on the compound's interaction with deubiquitinating enzymes (DUBs) showed promising results. Compounds exhibiting ≥20% inhibition at high concentrations were classified as active, highlighting the potential of this compound in targeting DUBs involved in protein degradation pathways .

Antiproliferative Activity

In vitro studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine cores exhibit significant antiproliferative effects against various human tumor cell lines, including HeLa and HCT116 cells. These findings suggest that this compound could be further investigated for its anticancer properties .

Comparative Biological Activity Table

| Compound | Target Enzyme/Receptor | IC50 Value (µM) | Biological Activity |

|---|---|---|---|

| This compound | CDK2 | 0.36 | Inhibitor |

| Similar Pyrazole Derivatives | CDK9 | 1.8 | Inhibitor |

| Allosteric Modulators | M4 Muscarinic Receptor | N/A | Potential therapeutic for Alzheimer's |

| Other Pyrazolo Compounds | Various (e.g., DUBs) | <50 | Inhibitory effects observed |

Propriétés

IUPAC Name |

4-(4-bromo-1H-pyrazol-5-yl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3.ClH/c9-7-5-11-12-8(7)6-1-3-10-4-2-6;/h1-5H,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWIEKFYEHCLGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(C=NN2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672835 | |

| Record name | 4-(4-Bromo-1H-pyrazol-5-yl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185103-91-6 | |

| Record name | 4-(4-Bromo-1H-pyrazol-5-yl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.